![molecular formula C16H11N3O7S B13963094 4-Hydroxy-3-((2-hydroxy-4-nitrophenyl)azo)naphthalenesulphonic acid CAS No. 5924-52-7](/img/structure/B13963094.png)
4-Hydroxy-3-((2-hydroxy-4-nitrophenyl)azo)naphthalenesulphonic acid
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Overview
Description
4-Hydroxy-3-((2-hydroxy-4-nitrophenyl)azo)naphthalenesulphonic acid is an azo compound known for its vibrant color properties. Azo compounds are characterized by the presence of the functional group (-N=N-), which is responsible for their chromophoric properties. This compound is widely used in the dye industry due to its ability to impart bright and stable colors to various materials .
Preparation Methods
The synthesis of 4-Hydroxy-3-((2-hydroxy-4-nitrophenyl)azo)naphthalenesulphonic acid typically involves a diazotization reaction followed by azo coupling. The process begins with the diazotization of 2-hydroxy-4-nitroaniline in the presence of sodium nitrite and hydrochloric acid at low temperatures. The resulting diazonium salt is then coupled with 4-hydroxy-1-naphthalenesulphonic acid in an alkaline medium to form the final azo compound . Industrial production methods often involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
4-Hydroxy-3-((2-hydroxy-4-nitrophenyl)azo)naphthalenesulphonic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction of the azo group (-N=N-) can lead to the formation of corresponding amines.
Substitution: The hydroxyl and sulfonic acid groups can participate in substitution reactions, leading to the formation of various derivatives.
Common reagents used in these reactions include sodium nitrite, hydrochloric acid, and alkaline solutions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Hydroxy-3-((2-hydroxy-4-nitrophenyl)azo)naphthalenesulphonic acid has several scientific research applications:
Chemistry: It is used as a dye in various chemical processes and as an indicator in titrations.
Biology: The compound is used in staining techniques to visualize biological tissues and cells.
Industry: Widely used in the textile industry for dyeing fabrics and in the production of colored plastics.
Mechanism of Action
The mechanism of action of 4-Hydroxy-3-((2-hydroxy-4-nitrophenyl)azo)naphthalenesulphonic acid primarily involves its interaction with light. The azo group (-N=N-) absorbs light in the visible spectrum, leading to the vibrant colors observed. In biological systems, the compound can interact with proteins and nucleic acids, leading to changes in their structure and function .
Comparison with Similar Compounds
Similar compounds include other azo dyes such as:
- 4-Hydroxy-3-((2-hydroxy-5-nitrophenyl)azo)naphthalenesulphonic acid
- 4-Amino-5-hydroxy-3-((4-nitrophenyl)azo)-6-(phenylazo)naphthalene-2,7-disulphonic acid
Compared to these compounds, 4-Hydroxy-3-((2-hydroxy-4-nitrophenyl)azo)naphthalenesulphonic acid is unique due to its specific substitution pattern, which imparts distinct color properties and reactivity .
Properties
CAS No. |
5924-52-7 |
---|---|
Molecular Formula |
C16H11N3O7S |
Molecular Weight |
389.3 g/mol |
IUPAC Name |
4-hydroxy-3-[(2-hydroxy-4-nitrophenyl)diazenyl]naphthalene-1-sulfonic acid |
InChI |
InChI=1S/C16H11N3O7S/c20-14-7-9(19(22)23)5-6-12(14)17-18-13-8-15(27(24,25)26)10-3-1-2-4-11(10)16(13)21/h1-8,20-21H,(H,24,25,26) |
InChI Key |
TVDYWLGZGGCGAN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=C2O)N=NC3=C(C=C(C=C3)[N+](=O)[O-])O)S(=O)(=O)O |
Origin of Product |
United States |
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